Prednisone

説明

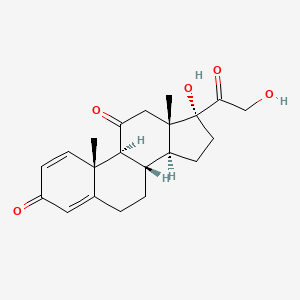

Structure

3D Structure

特性

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFYZVNMUHMLCC-ZPOLXVRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Record name | PREDNISONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021185 | |

| Record name | Prednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prednisone is an odorless white crystalline powder. (NTP, 1992), Solid | |

| Record name | PREDNISONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prednisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble (NTP, 1992), Very slightly soluble, Very slightly soluble in water; 1 g soluble in 150 mL alcohol, in 200 mL chloroform; slightly soluble in methanol, 1.11e-01 g/L | |

| Record name | PREDNISONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prednisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, White to practically white, crystalline powder | |

CAS No. |

53-03-2 | |

| Record name | PREDNISONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prednisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | prednisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB0R961HZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PREDNISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

451 to 455 °F (DEC) (NTP, 1992), 234 °C (decomposes), 233 - 235 °C | |

| Record name | PREDNISONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prednisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Prednisone's Mechanism of Action in Autoimmune Disease: A Technical Guide for Researchers

Introduction

Prednisone, a synthetic glucocorticoid, is a cornerstone in the management of autoimmune and inflammatory diseases. Following oral administration, it is rapidly absorbed and converted in the liver to its active metabolite, prednisolone.[1][2][3][4] Prednisolone exerts potent anti-inflammatory and immunosuppressive effects by modulating the activity of the immune system at multiple levels.[1] Its actions are primarily mediated through the intracellular glucocorticoid receptor (GR), a ligand-inducible transcription factor that regulates the expression of a wide array of genes.[2][5][6][7] This guide provides an in-depth exploration of the core molecular and cellular mechanisms by which this compound ameliorates autoimmune pathology, intended for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action: Genomic and Non-Genomic Pathways

This compound's effects are broadly categorized into genomic and non-genomic pathways. The genomic effects, which are responsible for the majority of its therapeutic actions, involve the regulation of gene transcription and have a slower onset.[8][9] Non-genomic effects are more rapid and occur independently of gene expression.[8][10]

The Genomic Pathway: Regulating Gene Expression

The primary mechanism of this compound involves binding to cytosolic glucocorticoid receptors (GR).[2][8] In its inactive state, the GR is part of a multiprotein complex. Upon binding to prednisolone, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[2][11][12] Within the nucleus, the activated GR-prednisolone complex modulates gene expression through two principal mechanisms: transactivation and transrepression.[8][9][13][14]

-

Transactivation: The GR-prednisolone homodimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[6][7][13] This binding increases the transcription of anti-inflammatory proteins.[8][12] Key genes upregulated via transactivation include:

-

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2 (PLA2), an enzyme crucial for producing arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[2][11][14]

-

Glucocorticoid-Induced Leucine Zipper (GILZ): GILZ is a critical mediator of glucocorticoid action that interferes with pro-inflammatory signaling pathways.[15][16]

-

Interleukin-10 (IL-10): An anti-inflammatory cytokine that helps regulate and suppress excessive immune responses.[17][18]

-

While beneficial, transactivation is also thought to be responsible for many of the adverse side effects associated with long-term glucocorticoid use.[8]

-

Transrepression: This is considered the key mechanism for the anti-inflammatory and immunosuppressive effects of this compound.[8][13] The activated GR monomer does not bind directly to DNA but instead interferes with the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][13][19] By tethering to these factors, the GR complex blocks their ability to induce the expression of a wide range of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[2][13][20][21]

The Non-Genomic Pathway: Rapid Effects

This compound can also exert rapid effects that do not require gene transcription or protein synthesis.[8][10] These mechanisms are less understood but are thought to involve:

-

Cytosolic GR-mediated effects: The activated GR complex can rapidly influence the activity of intracellular signaling molecules, such as kinases involved in inflammatory pathways.[10]

-

Membrane-bound GR (mGR): Specific glucocorticoid receptors on the cell membrane can trigger rapid signaling cascades upon binding prednisolone.[8][10][22]

-

Physicochemical interactions: At high concentrations, glucocorticoids can intercalate into cellular membranes, altering their properties and affecting ion transport.[8][22]

These non-genomic actions can contribute to the immediate stabilization of lysosomal membranes, preventing the release of damaging enzymes, and reducing capillary permeability.[1][2]

Key Molecular Mediator: Glucocorticoid-Induced Leucine Zipper (GILZ)

GILZ is a protein rapidly and invariably induced by glucocorticoids and is a key mediator of their anti-inflammatory effects.[15][16] Studies have shown that GILZ expression is often reduced in B cells of patients with Systemic Lupus Erythematosus (SLE).[15][23]

-

Inhibition of NF-κB and MAPK Pathways: GILZ physically interacts with and inhibits key components of pro-inflammatory signaling cascades, including the p65 subunit of NF-κB and MAP kinases like Ras.[15][16][24] This action mimics and amplifies the transrepression effects of the GR.

-

Regulation of T-Cell and B-Cell Homeostasis: GILZ plays a crucial role in regulating the activation, differentiation, and survival of lymphocytes.[15][24] GILZ deficiency in mice leads to increased B-cell survival and can result in the development of lupus-like autoimmunity.[15][23]

The induction of GILZ is a clear example of how GR transactivation leads to a potent anti-inflammatory outcome.[16] This has made GILZ and its derivatives a subject of interest for developing new therapies that could replicate the benefits of glucocorticoids with fewer side effects.[15][25]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. study.com [study.com]

- 4. Corticosteroids in autoimmune diseases - Australian Prescriber [australianprescriber.tg.org.au]

- 5. Frontiers | A General Introduction to Glucocorticoid Biology [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Genomic and nongenomic effects of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 12. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 13. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Glucocorticoid-Induced Leucine Zipper: A Novel Anti-inflammatory Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GILZ as a Mediator of the Anti-Inflammatory Effects of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medrxiv.org [medrxiv.org]

- 18. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Autoimmune diseases refractory to corticosteroids and immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Non-genomic glucocorticoid effects to provide the basis for new drug developments: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 23. Glucocorticoid-induced leucine zipper (GILZ) inhibits B cell activation in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. GILZ Regulates the Expression of Pro-Inflammatory Cytokines and Protects Against End-Organ Damage in a Model of Lupus - PMC [pmc.ncbi.nlm.nih.gov]

Prednisone Signaling in Lymphocytes: An In-Depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular signaling pathways of prednisone in lymphocytes. This compound, a synthetic glucocorticoid, is a cornerstone of immunosuppressive therapy, and understanding its intricate mechanisms of action at the cellular level is paramount for the development of more targeted and effective immunomodulatory drugs. This document details both the genomic and non-genomic signaling cascades initiated by this compound in T and B lymphocytes, presents quantitative data on its effects, and provides detailed protocols for key experimental assays.

Core Signaling Pathways of this compound in Lymphocytes

This compound, a prodrug, is rapidly converted to its active form, prednisolone, in the liver.[1] Prednisolone exerts its effects on lymphocytes through two primary mechanisms: genomic and non-genomic pathways. These pathways ultimately lead to the modulation of gene expression, inhibition of inflammatory responses, and induction of apoptosis.[2]

Genomic Signaling Pathway

The genomic pathway is the classical and most well-understood mechanism of glucocorticoid action. It involves the binding of prednisolone to the cytosolic glucocorticoid receptor (GR), a ligand-activated transcription factor.[3]

-

Ligand Binding and Receptor Activation: Prednisolone, being lipophilic, readily diffuses across the lymphocyte cell membrane and binds to the GR in the cytoplasm.[4] This binding event induces a conformational change in the GR, causing its dissociation from a multiprotein complex that includes heat shock proteins (HSPs).[5]

-

Nuclear Translocation and Dimerization: The activated GR-prednisolone complex then translocates into the nucleus and dimerizes.[2]

-

Modulation of Gene Expression: The GR dimer can influence gene transcription in several ways:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[2][6] Annexin A1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[2]

-

Transrepression: The GR dimer can repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[7] This is a key mechanism for the immunosuppressive effects of this compound, as NF-κB and AP-1 are crucial for the expression of numerous cytokines, chemokines, and adhesion molecules involved in the inflammatory response.[8] this compound achieves this by inducing the synthesis of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[8]

-

References

- 1. stemcell.com [stemcell.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. bio-rad.com [bio-rad.com]

- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 5. Glucocorticoids cause rapid dissociation of a T‐cell‐receptor‐associated protein complex containing LCK and FYN | EMBO Reports [link.springer.com]

- 6. IFN-γ Reverses IL-2– and IL-4–Mediated T-Cell Steroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. termedia.pl [termedia.pl]

- 8. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Long-Term Effects of Prednisone on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the long-term molecular effects of prednisone, a widely prescribed synthetic glucocorticoid. This compound's potent anti-inflammatory and immunosuppressive properties are well-documented; however, its prolonged use is associated with significant side effects, many of which are rooted in its complex and sustained impact on the transcriptome.[1][2] This document details the core mechanisms of action, summarizes quantitative changes in gene expression, outlines relevant experimental methodologies, and provides visual representations of the key signaling pathways involved.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic corticosteroid that serves as a prodrug; it is rapidly absorbed and converted in the liver to its active form, prednisolone.[3][4] The physiological and pharmacological actions of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[5][6] The GR is expressed in nearly every cell in the body, which accounts for the pleiotropic effects of glucocorticoids.[5][7]

Upon entering the cell, this compound (as prednisolone) binds to the GR in the cytoplasm.[8][9] This binding event triggers a conformational change, causing the GR to dissociate from a complex of chaperone proteins, including heat shock protein 90 (hsp90).[7][10] The activated this compound-GR complex then translocates to the nucleus, where it modulates the expression of target genes, which may comprise up to 10-20% of the human genome.[5][11]

Core Signaling Pathways and Mechanisms of Gene Regulation

The this compound-GR complex regulates gene expression through several key genomic mechanisms: transactivation, transrepression, and chromatin remodeling.

Glucocorticoid Receptor (GR) Signaling and Transactivation

The classic mechanism of GR action is transactivation . In this process, the activated GR homodimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[5][8][12] This binding initiates the recruitment of co-activators and the basal transcription machinery, leading to an increase in the transcription of these genes.[11] While this mechanism is responsible for some of the anti-inflammatory effects, it is also linked to many of the metabolic side effects associated with long-term this compound use.[1][12] Genes commonly upregulated via this pathway include those involved in metabolic processes and feedback inhibition of the inflammatory response.[1][13]

Caption: Classic Glucocorticoid Receptor (GR) Signaling Pathway.

Transrepression of Pro-Inflammatory Pathways

A major component of this compound's anti-inflammatory effect is achieved through transrepression . This process does not involve direct binding of the GR to DNA. Instead, the activated GR monomer interacts with and inhibits the activity of other key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][8][12] By tethering to these factors, the GR complex prevents them from binding to their respective DNA response elements, thereby repressing the expression of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][14]

NF-κB is a central regulator of the immune response, and its activation leads to the transcription of numerous pro-inflammatory genes.[14] this compound exerts a powerful inhibitory effect on this pathway. The activated GR can physically interact with the p65 subunit of NF-κB, preventing its nuclear translocation and transcriptional activity.[15] Additionally, this compound can upregulate the expression of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm, further blocking the inflammatory cascade.[15]

Caption: this compound's Inhibition of the NF-κB Pathway.

Chromatin Remodeling

Long-term exposure to this compound can induce lasting changes in gene expression through chromatin remodeling.[16] The GR recruits chromatin-modifying complexes to target gene loci.[16][17] One significant mechanism is the recruitment of histone deacetylases (HDACs), which remove acetyl groups from histone proteins.[8][18] This process leads to a more compact chromatin structure, making the DNA less accessible to transcription factors and thereby repressing gene expression.[8] This epigenetic modification is a crucial component of the sustained anti-inflammatory effects of glucocorticoids.

Quantitative Analysis of Long-Term Gene Expression Changes

Prolonged this compound administration leads to distinct and often cell-type-specific gene expression signatures.[1] Studies using whole-genome expression profiling have identified numerous genes that are consistently regulated by long-term treatment. These changes underpin both the therapeutic efficacy and the adverse metabolic effects of the drug.[1][2]

Table 1: Genes Significantly Upregulated by Long-Term this compound/Prednisolone Treatment

| Gene Symbol | Gene Name | Function | Cell/Tissue Type | Citation |

| FKBP5 | FK506 Binding Protein 5 | Glucocorticoid receptor regulation, stress response | CD4+ T lymphocytes, Liver | [1][13] |

| DUSP1 | Dual Specificity Phosphatase 1 | MAPK pathway inhibitor, anti-inflammatory | CD4+ T lymphocytes | [1] |

| DDIT4 | DNA Damage Inducible Transcript 4 | mTOR pathway inhibitor, stress response | CD4+ T lymphocytes, Adipocytes | [1] |

| PER1 | Period Circadian Regulator 1 | Circadian rhythm, metabolism | CD4+ T lymphocytes | [1] |

| ANXA1 | Annexin A1 (Lipocortin-1) | Anti-inflammatory, inhibits phospholipase A2 | Immune Cells | [6][9] |

| IL-10 | Interleukin 10 | Anti-inflammatory cytokine | Immune Cells | [8] |

| TAT | Tyrosine Aminotransferase | Amino acid metabolism, gluconeogenesis | Liver | [13][19] |

| G6PC | Glucose-6-Phosphatase Catalytic Subunit | Gluconeogenesis | Liver | [10] |

Table 2: Genes Significantly Downregulated by Long-Term this compound/Prednisolone Treatment

| Gene Symbol | Gene Name | Function | Cell/Tissue Type | Citation |

| IL-2 | Interleukin 2 | T-cell proliferation | T-lymphocytes | [6] |

| IL-4 | Interleukin 4 | Type 2 inflammation | Sputum (protein) | [20] |

| IL-5 | Interleukin 5 | Eosinophil activation | Sputum (protein) | [20] |

| IL-13 | Interleukin 13 | Type 2 inflammation, allergy | Sputum (protein) | [20] |

| TNF-α | Tumor Necrosis Factor alpha | Pro-inflammatory cytokine | Immune Cells | [8][9] |

| IL-1β | Interleukin 1 beta | Pro-inflammatory cytokine | Immune Cells | [8] |

| CCL24 | C-C Motif Chemokine Ligand 24 | Eosinophil chemotaxis | Sputum (protein) | [20] |

| JUN | Jun Proto-Oncogene, AP-1 Subunit | Transcription factor, proliferation, inflammation | Immune Cells | [21] |

| FOSB | FosB Proto-Oncogene, AP-1 Subunit | Transcription factor, proliferation, inflammation | Immune Cells | [21] |

Experimental Protocols for Gene Expression Analysis

Investigating the long-term effects of this compound on gene expression requires robust and reproducible experimental designs. The following protocols represent standard methodologies used in the field.

Cell Culture and Long-Term Drug Treatment

-

Cell Seeding: Plate primary cells (e.g., human peripheral blood mononuclear cells, CD4+ T cells) or cell lines (e.g., A549 lung epithelial cells) in appropriate culture medium at a predetermined density.[21][22]

-

Acclimatization: Allow cells to adhere and stabilize for 24 hours before beginning treatment.

-

Drug Preparation: Prepare a stock solution of prednisolone (the active metabolite) in a suitable solvent like DMSO. Serially dilute the stock to the desired final concentrations in the culture medium.

-

Chronic Dosing: For long-term studies, replace the culture medium with fresh medium containing the drug or vehicle control (e.g., 0.1% DMSO) every 24-48 hours for the duration of the experiment (e.g., 7-21 days).[1][23]

-

Cell Harvest: At specified time points, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA or protein extraction.

RNA Sequencing (RNA-Seq) Workflow

RNA-Seq is the current standard for comprehensive, unbiased transcriptome profiling.

-

RNA Isolation: Extract total RNA from harvested cells using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, including a DNase I treatment step to eliminate genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

-

Library Preparation: Prepare sequencing libraries from high-quality RNA (RIN > 8.0). For single-cell analysis, use platforms like the 10x Genomics Chromium system.[21] For bulk RNA-seq, use a kit for poly(A) selection (to enrich for mRNA) followed by cDNA synthesis, adapter ligation, and PCR amplification.[24]

-

Sequencing: Sequence the prepared libraries on a high-throughput platform such as the Illumina NovaSeq 6000.[21]

-

Data Processing and Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align reads to a reference genome (e.g., hg38 for human, mm10 for mouse) using an aligner like STAR or HISAT2.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.[24]

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and identify differentially expressed genes (DEGs) between this compound-treated and control groups, typically using a significance threshold of p-adjusted < 0.05 and a fold-change cutoff.[24][25]

-

Caption: General Experimental Workflow for Gene Expression Studies.

Validation by Reverse Transcription Quantitative PCR (RT-qPCR)

It is essential to validate key findings from high-throughput screening methods like RNA-Seq.[26]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of the same total RNA used for RNA-Seq using a reverse transcription kit with random primers or oligo(dT) primers.

-

Primer Design: Design and validate primers specific to the target genes of interest and at least two stable housekeeping (reference) genes.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and specific primers. Run the reactions on a real-time PCR instrument.

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the geometric mean of the selected housekeeping genes. Confirm that the qPCR results correlate with the direction and magnitude of change observed in the RNA-Seq data.

References

- 1. researchgate.net [researchgate.net]

- 2. research.hanze.nl [research.hanze.nl]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Long-term this compound treatment causes fungal microbiota dysbiosis and alters the ecological interaction between gut mycobiome and bacteriome in rats [frontiersin.org]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Molecular mechanisms of corticosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chromatin remodeling during glucocoticoid receptor regulated transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chromatin remodeling during glucocorticoid receptor regulated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Epigenetics and Chromatin Remodeling Play a Role in Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medrxiv.org [medrxiv.org]

- 21. This compound Reprograms the Transcriptional Immune Cell Landscape in CNS Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dynamics of chromatin accessibility and long-range interactions in response to glucocorticoid pulsing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. biocompare.com [biocompare.com]

Prednisone's Role in Modulating Inflammatory Cytokine Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisone, a synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune diseases. Its therapeutic efficacy is largely attributed to its profound ability to modulate the intricate network of inflammatory cytokines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects on cytokine profiles, with a focus on key signaling pathways. It offers detailed experimental protocols for assessing these effects and presents quantitative data on the modulation of specific cytokines. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the anti-inflammatory properties of glucocorticoids.

Introduction

Inflammation is a complex biological response to harmful stimuli, orchestrated by a symphony of signaling molecules, among which cytokines play a pivotal role. Cytokines are a broad and diverse category of small proteins that are crucial in cell signaling. Their release has a wide range of effects, including the regulation of immune responses, inflammation, and hematopoiesis. An imbalance in the production of pro-inflammatory and anti-inflammatory cytokines can lead to chronic inflammatory and autoimmune disorders.

This compound, a prodrug, is rapidly converted in the liver to its active form, prednisolone.[1] As a synthetic corticosteroid, it mimics the action of endogenous cortisol, a hormone with potent anti-inflammatory and immunosuppressive properties.[2][3] this compound exerts its effects by binding to the glucocorticoid receptor (GR), leading to a cascade of genomic and non-genomic events that ultimately recalibrate the inflammatory response, primarily by suppressing the production of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators.[2][4]

Molecular Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

The primary mechanism of this compound's action is mediated through the cytosolic glucocorticoid receptor (GR).[2] In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs).

Signaling Pathway Diagram:

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Upon binding of prednisolone, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus.[2][4] In the nucleus, the activated GR-prednisolone complex modulates gene expression through several mechanisms:

-

Transactivation: The GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3] This binding enhances the transcription of anti-inflammatory genes, such as those encoding for Lipocortin-1 (also known as Annexin A1) and Interleukin-10 (IL-10).[2][3] Lipocortin-1 inhibits phospholipase A2, an enzyme critical for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2]

-

Transrepression: The GR complex can repress the transcription of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][5] This "tethering" mechanism is a cornerstone of this compound's anti-inflammatory effects.

Modulation of Key Inflammatory Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

Signaling Pathway Diagram:

Caption: this compound's Inhibition of the NF-κB Pathway.

This compound interferes with NF-κB signaling through multiple mechanisms:

-

Direct Tethering: As mentioned, the activated GR can directly bind to the p65 subunit of NF-κB in the nucleus, preventing it from binding to its target DNA sequences and initiating the transcription of pro-inflammatory genes.[5]

-

Upregulation of IκBα: The GR can increase the transcription of the gene encoding IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This leads to an increased pool of IκBα, which can more effectively trap NF-κB in an inactive state in the cytoplasm.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways (including p38 MAPK, JNK, and ERK) are also critical in the inflammatory process, regulating the synthesis of various inflammatory mediators.

Signaling Pathway Diagram:

Caption: this compound's Modulation of the MAPK Pathway.

This compound can dampen MAPK signaling, primarily through the induction of MAPK Phosphatase-1 (MKP-1).[6] MKP-1 is a dual-specificity phosphatase that can dephosphorylate and thereby inactivate both p38 MAPK and JNK.[7] By upregulating the expression of MKP-1, this compound effectively puts a brake on these pro-inflammatory signaling cascades. Some studies also suggest that corticosteroids may have a more direct inhibitory effect on JNK activation.[6]

Impact on Cytokine Profiles: A Quantitative Overview

This compound orchestrates a shift in the cytokine milieu from a pro-inflammatory to a more anti-inflammatory state. This is achieved by downregulating the production of key pro-inflammatory cytokines while in some contexts, upregulating anti-inflammatory cytokines.

Table 1: Effect of this compound/Prednisolone on Pro-Inflammatory Cytokine Levels

| Cytokine | Disease Model/Context | Effect on Protein Level | Effect on mRNA Level | Reference(s) |

| TNF-α | Leprosy Type 1 Reactions | ↓ | ↓ | [8] |

| Severe Eosinophilic Asthma | ↓ (sputum) | Not Reported | [9] | |

| IL-1β | Leprosy Type 1 Reactions | Not Reported | ↓ | [8] |

| Erythema Nodosum Leprosum | ↓ (in vitro) | ↓ (skin biopsy) | ||

| IL-6 | Severe Eosinophilic Asthma | ↓ (sputum) | Not Reported | [9] |

| Erythema Nodosum Leprosum | No significant change | No significant change | ||

| IFN-γ | Severe Eosinophilic Asthma | ↓ (plasma) | Not Reported | [9] |

| Erythema Nodosum Leprosum | ↓ (in vitro) | ↓ (skin biopsy) | ||

| IL-4 | Severe Eosinophilic Asthma | ↓ (sputum) | Not Reported | [9] |

| IL-5 | Severe Eosinophilic Asthma | ↓ (sputum) | Not Reported | [9] |

| IL-13 | Severe Eosinophilic Asthma | ↓ (sputum) | Not Reported | [9] |

| IL-17A | Erythema Nodosum Leprosum | ↓ (in vitro) | ↓ (skin biopsy) |

Table 2: Effect of this compound/Prednisolone on Anti-Inflammatory Cytokine Levels

| Cytokine | Disease Model/Context | Effect on Protein Level | Effect on mRNA Level | Reference(s) |

| IL-10 | Severe Eosinophilic Asthma | ↑ (plasma) | Not Reported | [9] |

| Erythema Nodosum Leprosum | ↑ (in vitro) | ↑ (skin biopsy) | ||

| Leprosy Type 1 Reactions | No change (in vitro) | No change | [8] | |

| TGF-β1 | Leprosy Type 1 Reactions | ↑ (skin lesions, long-term) | ↓ (short-term) | [8] |

Experimental Protocols for Assessing Cytokine Modulation

A variety of techniques can be employed to quantify the effects of this compound on cytokine profiles at both the protein and mRNA levels.

Experimental Workflow Diagram:

Caption: General Experimental Workflow for Cytokine Analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying the concentration of a specific cytokine in a sample.

-

Principle: A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.

-

Methodology:

-

Coat a 96-well plate with capture antibody (1-4 µg/mL) overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody (0.5-2 µg/mL) for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.

-

Calculate cytokine concentrations from a standard curve.

-

Real-Time Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to quantify the expression of cytokine-encoding mRNA.

-

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified by PCR using gene-specific primers. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).

-

Methodology:

-

Isolate total RNA from cells or tissues using a suitable kit.

-

Synthesize cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Prepare a PCR reaction mix containing cDNA, forward and reverse primers for the target cytokine and a reference gene (e.g., GAPDH, β-actin), and a real-time PCR master mix.

-

Perform the PCR in a real-time PCR cycler.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Multiplex Immunoassay

Multiplex immunoassays, such as Luminex-based assays, allow for the simultaneous quantification of multiple cytokines in a single sample.

-

Principle: This technology uses color-coded microbeads, each coated with a capture antibody specific for a different cytokine. The beads are incubated with the sample, and the cytokines bind to their respective beads. A mixture of biotinylated detection antibodies is then added, followed by a streptavidin-phycoerythrin conjugate. The beads are then analyzed using a specialized flow cytometer that identifies the bead color (and thus the cytokine) and quantifies the phycoerythrin signal.

-

Methodology:

-

Prepare standards and samples according to the manufacturer's protocol.

-

Add the antibody-coupled beads to a 96-well plate.

-

Add standards and samples and incubate.

-

Wash the beads and add the detection antibody cocktail.

-

Wash the beads and add the streptavidin-phycoerythrin conjugate.

-

Wash the beads and resuspend in sheath fluid.

-

Acquire data on a Luminex instrument and analyze using the provided software.

-

Conclusion

This compound's profound impact on the inflammatory cytokine profile is central to its therapeutic utility. By acting through the glucocorticoid receptor, it effectively suppresses the expression of a wide range of pro-inflammatory cytokines via inhibition of key transcription factors like NF-κB and AP-1, and modulation of signaling pathways such as the MAPK cascade. Concurrently, it can enhance the production of anti-inflammatory mediators. A thorough understanding of these molecular mechanisms, coupled with robust experimental methodologies to quantify these effects, is essential for the continued development and optimization of glucocorticoid-based therapies and the discovery of novel anti-inflammatory agents. This guide provides a foundational framework for researchers and drug development professionals to explore the intricate interplay between this compound and the cytokine network.

References

- 1. bowdish.ca [bowdish.ca]

- 2. journals.asm.org [journals.asm.org]

- 3. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Prednisone's Impact on Glucocorticoid Receptor Translocation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisone, a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Its therapeutic efficacy is intrinsically linked to its ability to modulate gene expression through the glucocorticoid receptor (GR). A critical step in this process is the translocation of the GR from the cytoplasm to the nucleus upon ligand binding. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced GR translocation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction

This compound is a biologically inert prodrug that is rapidly converted in the liver to its active metabolite, prednisolone.[1][2] Prednisolone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[3][4] In its inactive state, the GR resides primarily in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[5][6] This complex maintains the receptor in a conformation that is favorable for ligand binding but prevents its nuclear entry.[5]

Upon binding by prednisolone, the GR undergoes a conformational change, leading to the dissociation of the chaperone proteins.[5][6] This unmasking of nuclear localization signals (NLS) facilitates the translocation of the activated GR into the nucleus, where it can directly bind to Glucocorticoid Response Elements (GREs) on DNA to activate the transcription of anti-inflammatory genes (transactivation) or interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).[7][8] The efficiency and kinetics of GR translocation are pivotal determinants of the pharmacological response to this compound.

Quantitative Data on Prednisolone-GR Interaction and Translocation

The interaction between prednisolone and the glucocorticoid receptor, and the subsequent nuclear translocation, can be quantified to understand the potency and dynamics of this process.

Table 1: Glucocorticoid Receptor Binding Affinity

This table summarizes the relative binding affinity (RBA) of prednisolone and other corticosteroids for the glucocorticoid receptor. Dexamethasone is often used as a reference compound with an RBA of 100.

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Dissociation Constant (Kd) |

| Dexamethasone | 100 | ~5 nM[4] |

| Prednisolone | 19 | Not explicitly found, but lower affinity than Dexamethasone is consistently reported.[9][10] |

| Cortisol | 10 | Not explicitly found |

| Aldosterone | 2 | Not explicitly found |

Note: The precise Kd for prednisolone is not consistently reported in the literature, but its lower RBA compared to dexamethasone indicates a lower binding affinity.

Table 2: Dose-Dependent Nuclear Translocation of Glucocorticoid Receptor

This table provides an overview of the dose-dependent effect of glucocorticoids on the percentage of GR localized to the nucleus.

| Glucocorticoid Concentration | Approximate Percentage of Nuclear GR | Time Point | Cell Type |

| Baseline (No Treatment) | ~30%[11] | - | Airway Macrophages and Epithelial Cells |

| 10⁻⁷ M Dexamethasone | ~60% of maximum | 30 minutes | Airway Smooth Muscle Cells[12] |

| 1 µM Dexamethasone | Significant increase from baseline | 72 hours | Podocytes[13] |

| 100 nM Dexamethasone | 6-10 fold induction of reporter gene activity | 14 hours | HeLa cells[14] |

| 5 mg/day this compound (in vivo) | 41% greater GR activity than endogenous cortisol | Chronic | Human[4] |

Note: Specific quantitative data for prednisolone-induced GR translocation percentages at various doses is limited. The data presented is a composite from studies using different glucocorticoids and cell types to illustrate the general dose-dependent nature of the process.

Table 3: Kinetics of Glucocorticoid Receptor Nuclear Translocation

This table outlines the time course of GR nuclear translocation following glucocorticoid treatment.

| Time After Treatment | Event | Cell Type |

| 5 minutes | Accumulation of GR at the nuclear envelope begins.[2] | Xenopus oocytes |

| 30 minutes | Significant GR nuclear translocation (73 ± 8%) is observed.[11] | Airway Macrophages |

| 30 minutes | Three-fold increase in nuclear GR abundance.[12] | Airway Smooth Muscle Cells |

| 60 minutes | Significant GR nuclear translocation (71 ± 3%) is observed.[11] | Airway Epithelial Cells |

| 1-4 hours | Peak GR phosphorylation at Serine 211 is maintained.[15] | Airway Smooth Muscle Cells |

| 8-12 hours | Half-life of GR retention in the nucleus after steroid withdrawal.[16] | General |

Signaling Pathways and Experimental Workflows

This compound-Induced Glucocorticoid Receptor Signaling Pathway

The binding of prednisolone to the cytoplasmic GR initiates a signaling cascade that culminates in altered gene expression.

Experimental Workflow for Studying GR Nuclear Translocation

Several key experimental techniques are employed to investigate the subcellular localization of the GR. The following diagram illustrates a general workflow.

Detailed Experimental Protocols

Immunofluorescence Staining for GR Translocation

This method allows for the visualization of GR localization within the cell.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-GR

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

Protocol:

-

Cell Culture and Treatment: Plate cells on sterile coverslips in a petri dish and culture until they reach the desired confluency. Treat cells with varying concentrations of prednisolone for different time points.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-GR antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst stain for 5 minutes to visualize the nuclei.

-

Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. The location of the GR (green fluorescence) relative to the nucleus (blue fluorescence) indicates its translocation status.

Nuclear and Cytoplasmic Fractionation for Western Blot Analysis

This technique provides a quantitative measure of the amount of GR in the cytoplasm versus the nucleus.

Materials:

-

Cultured cells

-

Ice-cold PBS

-

Cytoplasmic Extraction Buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, with protease inhibitors)

-

Nuclear Extraction Buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, with protease inhibitors)

-

Dounce homogenizer

-

Microcentrifuge

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-GR, Mouse anti-GAPDH (cytoplasmic marker), Rabbit anti-Lamin B1 (nuclear marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Harvest and Lysis: After treatment with prednisolone, harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in cytoplasmic extraction buffer and incubate on ice for 15 minutes.

-

Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer.

-

Cytoplasmic Fraction Isolation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

Nuclear Fraction Isolation: Wash the remaining pellet with cytoplasmic extraction buffer. Resuspend the pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Nuclear Extract Collection: Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay.

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies against GR, GAPDH, and Lamin B1 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the relative amounts of GR in the cytoplasmic and nuclear fractions. The purity of the fractions should be confirmed by the presence of GAPDH only in the cytoplasmic fraction and Lamin B1 only in the nuclear fraction.

Luciferase Reporter Gene Assay for GR Activity

This assay measures the transcriptional activity of the GR in response to prednisolone.

Materials:

-

Mammalian cells (e.g., HEK293T or HeLa)

-

Expression vector for human GR

-

Reporter plasmid containing a GRE-driven luciferase gene

-

Transfection reagent

-

Cell culture medium

-

Prednisolone

-

Luciferase assay system

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of prednisolone. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis: Lyse the cells according to the luciferase assay system manufacturer's instructions.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the prednisolone concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The translocation of the glucocorticoid receptor from the cytoplasm to the nucleus is a fundamental and rate-limiting step in the mechanism of action of this compound. Understanding the quantitative aspects and kinetics of this process is crucial for the rational design and development of novel glucocorticoid drugs with improved therapeutic profiles. The experimental protocols detailed in this guide provide a robust framework for investigating the impact of this compound and other glucocorticoids on GR translocation and subsequent gene regulation. Further research to delineate the precise stoichiometry and dynamics of the GR-importin/exportin interactions will continue to refine our understanding of this critical cellular process.

References

- 1. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for importin alpha independent nuclear translocation of glucocorticoid receptors in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time-course changes in nuclear translocation of hepatic glucocorticoid receptor in rats after burn trauma and its pathophysiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. atsjournals.org [atsjournals.org]

- 12. Impaired Nuclear Translocation of the Glucocorticoid Receptor in Corticosteroid-Insensitive Airway Smooth Muscle in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose- and time-dependent glucocorticoid receptor signaling in podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of the Glucocorticoid Receptor and Its Phosphorylation in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glucocorticoid receptor: translocation from the cytoplasm to the nuclei, chromatin and intranuclear chaperone cycles. V. M. Merkulov, N. V. Klimova, T. I. Merkulova ВАВИЛОВСКИЙ [sites.icgbio.ru]

Investigating the Pharmacogenomics of Prednisone Response: An In-depth Technical Guide

Introduction

Prednisone, a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. However, a significant inter-individual variability in therapeutic response and adverse effects is a major clinical challenge.[1][2] Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, offers a promising avenue to personalize this compound therapy, thereby maximizing efficacy and minimizing toxicity.[3] This technical guide provides a comprehensive overview of the core principles of this compound pharmacogenomics, intended for researchers, scientists, and drug development professionals. We will delve into the genetic variations influencing this compound's pharmacokinetic and pharmacodynamic pathways, present detailed experimental protocols for their investigation, and visualize the complex biological interactions involved.

Pharmacokinetics of this compound: The Journey in the Body

This compound is a prodrug that must be converted to its active metabolite, prednisolone, to exert its therapeutic effects.[4][5] The pharmacokinetics of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), are influenced by several proteins, and genetic variations in the genes encoding these proteins can significantly alter drug exposure and response.

Activation and Metabolism

The conversion of this compound to the active prednisolone is primarily mediated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), encoded by the HSD11B1 gene.[4] Subsequently, prednisolone is metabolized, mainly in the liver, by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[4][6] Genetic polymorphisms in CYP3A5 have been shown to influence prednisolone clearance. For instance, the CYP3A53 allele is associated with decreased enzyme activity, potentially leading to higher plasma concentrations of prednisolone.[7][8][9][10][11]

Transport

The ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1), encoded by the ABCB1 gene, plays a crucial role in the transport of this compound and prednisolone across cell membranes.[4][5] Polymorphisms in the ABCB1 gene, such as C3435T (rs1045642) and C1236T (rs1128503), have been associated with altered drug response in various diseases.[4][12][13][14][15][16] For example, certain ABCB1 genotypes have been linked to steroid resistance in children with idiopathic nephrotic syndrome.[12][13]

Pharmacodynamics of this compound: The Mechanism of Action

Prednisolone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily encoded by the NR3C1 gene.[4][17] This interaction initiates a cascade of genomic and non-genomic events that ultimately modulate the expression of a vast number of genes.

The Glucocorticoid Receptor Signaling Pathway

Upon binding to prednisolone in the cytoplasm, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates to the nucleus.[17] In the nucleus, the GR-prednisolone complex can act as a transcription factor, directly binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes to either activate (transactivation) or repress (transrepression) their transcription.[3][17] Furthermore, the GR can interact with other transcription factors, such as NF-κB and AP-1, to further modulate gene expression.[17]

Genetic variations in the NR3C1 gene can affect the structure, function, and expression of the GR, leading to altered sensitivity to glucocorticoids.[1][7][18] Several polymorphisms in NR3C1, including the BclI polymorphism (rs41423247), have been associated with variations in this compound response in different diseases.[7][18]

Key Pharmacogenes and Their Impact on this compound Response

The following tables summarize the key genes and their polymorphisms that have been most consistently associated with variable responses to this compound and other glucocorticoids.

Table 1: Pharmacogenomics of this compound in Nephrotic Syndrome

| Gene | Polymorphism | Genotype(s) | Association with this compound/Prednisolone Response | Odds Ratio (95% CI) | p-value | Reference(s) |

| ABCB1 | C1236T (rs1128503) | TT | Increased risk of steroid resistance | 2.27 (1.2-4.4) | 0.012 | [12][13] |

| ABCB1 | C3435T (rs1045642) | TT | Inconsistent association with steroid resistance | 1.1 (0.6-1.9) | 0.77 | [12][13] |

| ABCB1 | G2677T/A (rs2032582) | GT | Increased risk of prednisolone resistance | 3.9 (1.11-13.70) | 0.034 | [19][20] |

| NR3C1 | rs10482634 | AG, AG+GG | Increased risk of prednisolone resistance | 2.40 (1.07-5.40), 2.36 (1.06-5.21) | 0.033, 0.034 | [19][20] |

| NR3C1 | BclI (rs41423247) | GG | Inconsistent association with steroid response | Not statistically significant | 0.098 | [2] |

| NR3C1 | Intron B Haplotype (GTA) | - | Higher glucocorticoid sensitivity (earlier response) | - | 0.05 | [7] |

Table 2: Pharmacogenomics of this compound in Asthma

| Gene | Polymorphism | Genotype(s) | Association with Inhaled Corticosteroid Response | Effect Size | p-value | Reference(s) |

| CRHR1 | rs1876828 | AA (minor allele homozygote) | Increased FEV1 improvement | - | <0.05 | [21][22] |

| CRHR1 | rs242941 | GT/TT | Better response to systemic corticosteroids | OR = 5.00 (1.32-19.64) | 0.013 | [18][23] |

| GLCCI1 | rs37973 | GG (major allele homozygote) | Larger chance of highest-quartile FEV1 change | OR = 2.42 | 0.0040 | [21] |

| NR3C1 | BclI (rs41423247) | GG | Higher improvement in FEV1 in severe exacerbations | - | - | [18] |

| NR3C1 | N363S (rs6195) | AG/GG | Inconsistent association with corticosteroid sensitivity | - | - | [18] |

Table 3: Pharmacokinetics of Prednisolone and Associated Genetic Variations

| Gene | Polymorphism | Genotype(s) | Impact on Prednisolone Pharmacokinetics | Quantitative Change | p-value | Reference(s) |

| CYP3A5 | 3/3 | Non-expressers | Inconsistent association with prednisolone clearance | - | Not always significant | [7][8][14] |

| NR1I2 | A7635G | AG/GG | Lower AUC(0-24) and Cmax | - | 0.0308 (AUC), 0.0382 (Cmax) | [7] |

| ABCB1 + CYP3A5 | C3435T (TT) + 3/3 | - | Lower prednisolone Cmax compared to CC + 3/3 | 129 ng/mL vs 180 ng/mL | 0.0392 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound pharmacogenomics.

Genotyping of Clinically Relevant Polymorphisms

This protocol describes the genotyping of the BclI polymorphism in the NR3C1 gene.

-

DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using a commercially available DNA extraction kit, following the manufacturer's instructions.

-

PCR Amplification:

-

Primer Sequences:

-

Forward: 5'- GAG AAA TTC ACC CCT ACC AAC -3'

-

Reverse: 5'- AGA GCC CTA TTC AAA CTG -3'[24]

-